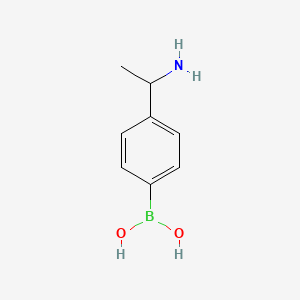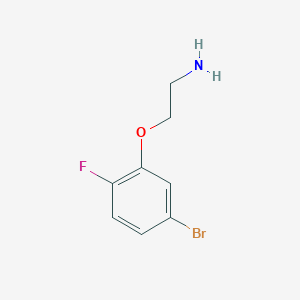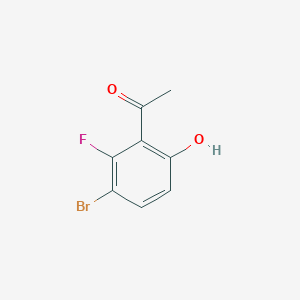
6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole
Vue d'ensemble
Description
6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole (6-BCMB) is a heterocyclic compound belonging to the class of benzimidazoles. It is a synthetic molecule with a wide range of applications in scientific research, particularly in organic synthesis. 6-BCMB has been used for the synthesis of various molecules, including pharmaceuticals, agrochemicals, and polymers. Additionally, 6-BCMB has been studied for its potential use in cancer therapy, as an antibacterial agent, and as an antioxidant.
Applications De Recherche Scientifique
Anticancer Activity
Benzimidazole derivatives, including those similar to 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole, have shown potential in anticancer research. Studies on various benzimidazole-based compounds demonstrate their effectiveness against different carcinoma cells, particularly in inducing apoptosis and cell cycle arrest in cancer cells (Zhao et al., 2015).
Heparanase Inhibition
Some benzimidazole derivatives have been identified as inhibitors of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. These compounds showed good inhibitory activity, suggesting their potential as therapeutic agents (Xu et al., 2006).
Antihypertensive Properties
Research on benzimidazole derivatives, which share structural similarities with this compound, indicates their potential in antihypertensive medication development. These compounds have been shown to exert a potent hypertensive effect in studies (Sharma et al., 2010).
Antimicrobial Activity
Benzimidazole compounds have demonstrated significant antimicrobial effects against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (El-Meguid, 2014).
Cytotoxicity in Cancer Cells
Certain benzimidazole-based Cu(II) complexes have shown potent in vitro cytotoxicity toward human carcinoma cells, suggesting their possible application in cancer therapy (Hu et al., 2017).
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been extensively studied for their broad range of chemical and biological properties . They are known to interact with various biological targets, including enzymes and receptors, and have been used in the development of new drugs .
Mode of Action
This interaction can lead to the inhibition or activation of the target, depending on the specific compound and target involved .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These effects can lead to a range of downstream effects, including changes in cellular function and signaling .
Pharmacokinetics
Benzimidazole compounds are generally known for their good bioavailability . The specific properties of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole, including its absorption, distribution, metabolism, and excretion, would likely impact its bioavailability and overall effectiveness .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects . The specific effects of this compound would likely depend on its specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of benzimidazole derivatives .
Analyse Biochimique
Biochemical Properties
6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives have been shown to interact with human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The presence of specific functional groups on the benzimidazole scaffold influences its biochemical activity. The interactions between this compound and these biomolecules are primarily through binding interactions, which can lead to enzyme inhibition or activation.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives can significantly impact the bioactivity against cancer cell lines such as A549, MDA-MB-231, and PC3 . The compound’s effects on these cells include alterations in cell proliferation, apoptosis, and other cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound exerts its effects at the molecular level through binding interactions with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression. The presence of electron-donating or electron-withdrawing groups on the benzimidazole scaffold can further modulate its molecular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can maintain their bioactivity over extended periods, although specific data on the temporal effects of this compound are limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels within the cells. The compound’s metabolic pathways are essential for understanding its overall bioactivity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its bioactivity and potential therapeutic applications .
Propriétés
IUPAC Name |
6-bromo-2-cyclopropyl-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-14-10-6-8(12)4-5-9(10)13-11(14)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAWMBFGRSTGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N=C1C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1406149.png)


![3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B1406153.png)
![3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1406154.png)



![1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride](/img/structure/B1406160.png)

![1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone](/img/structure/B1406163.png)
![N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1406165.png)